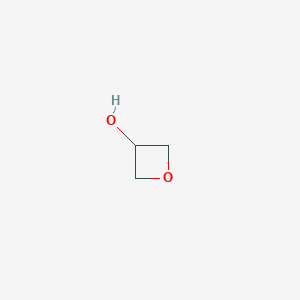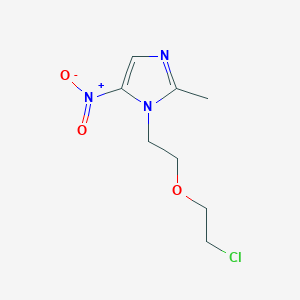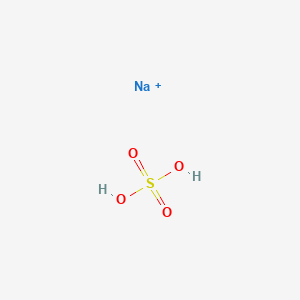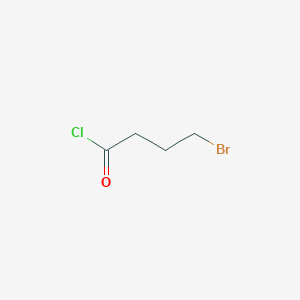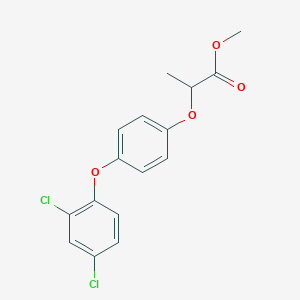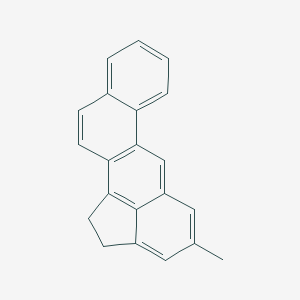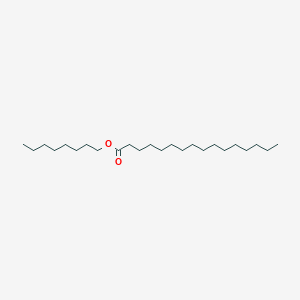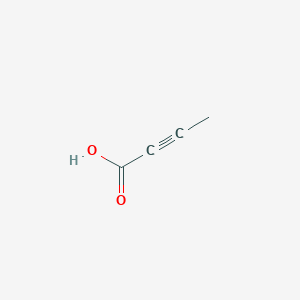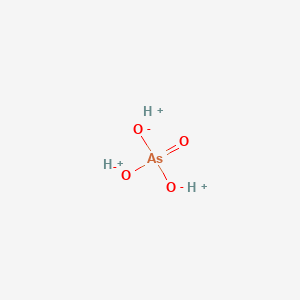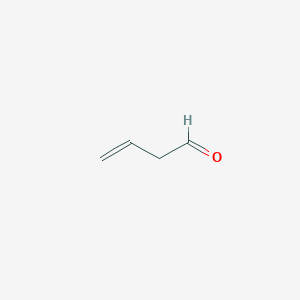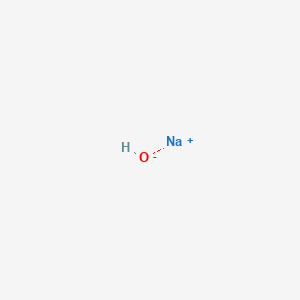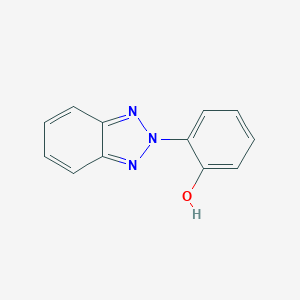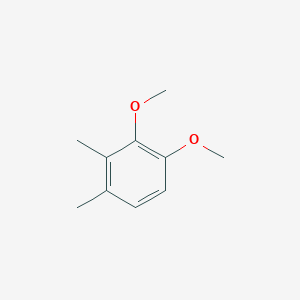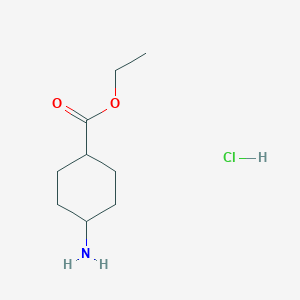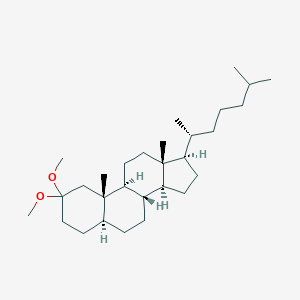
Cholestane, 2,2-dimethoxy-, (5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane, 2,2-dimethoxy-, (5alpha)-, also known as 5α,6α-epoxycholestan-3β-ol, is a naturally occurring steroid. It is a derivative of cholesterol and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of cholestane, 2,2-dimethoxy-, (5alpha)- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and cell death. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Cholestane, 2,2-dimethoxy-, (5alpha)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cholestane, 2,2-dimethoxy-, (5alpha)- in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo without causing significant side effects. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on cholestane, 2,2-dimethoxy-, (5alpha)-. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. In addition, its potential use as a neuroprotective agent for neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, cholestane, 2,2-dimethoxy-, (5alpha)- is a naturally occurring steroid with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Méthodes De Synthèse
Cholestane, 2,2-dimethoxy-, (5alpha)- can be synthesized from cholesterol through a series of chemical reactions. One of the commonly used methods involves the oxidation of cholesterol with chromium trioxide in acetic acid to form 5α,6α-epoxycholestan-3β-ol. The product can be further purified through column chromatography.
Applications De Recherche Scientifique
Cholestane, 2,2-dimethoxy-, (5alpha)- has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
18003-84-4 |
|---|---|
Nom du produit |
Cholestane, 2,2-dimethoxy-, (5alpha)- |
Formule moléculaire |
C29H52O2 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
Clé InChI |
IKXKJTMLMUUQNB-IBGXMBOKSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |
Synonymes |
2,2-Dimethoxy-5α-cholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



